molecular formula C9H6F6O B13606523 (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13606523
M. Wt: 244.13 g/mol
InChI Key: HGNBZXDFLLAPLI-ZETCQYMHSA-N
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Description

(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the ethan-1-ol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl groups can mimic the electronic properties of natural substrates, making it a valuable tool in biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple trifluoromethyl groups in (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol imparts unique electronic and steric properties, making it more reactive and stable compared to similar compounds. These properties enhance its utility in various scientific and industrial applications .

Properties

Molecular Formula

C9H6F6O

Molecular Weight

244.13 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m0/s1

InChI Key

HGNBZXDFLLAPLI-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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